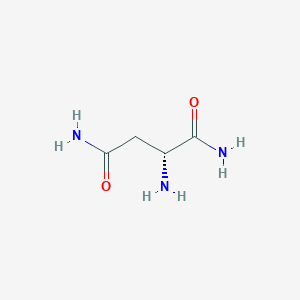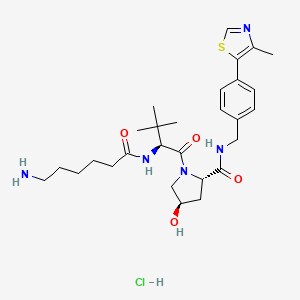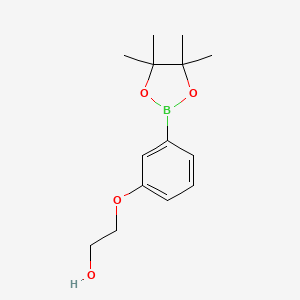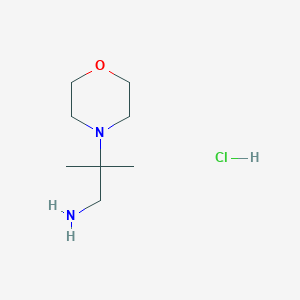
D-asparagine amide
描述
D-asparagine amide is a derivative of the amino acid asparagine. It is a non-essential amino acid involved in the metabolic control of cell functions in nerve and brain tissue. This compound is biosynthesized from aspartic acid and ammonia by the enzyme asparagine synthetase .
准备方法
Synthetic Routes and Reaction Conditions
D-asparagine amide can be synthesized through the amidation of aspartic acid. The reaction involves the use of ammonia and asparagine synthetase to convert aspartic acid into this compound . The reaction conditions typically include a controlled pH and temperature to ensure the stability of the enzyme and the efficiency of the reaction.
Industrial Production Methods
In industrial settings, this compound is produced using biotechnological methods involving genetically engineered microorganisms that express high levels of asparagine synthetase. These microorganisms are cultured in bioreactors under optimized conditions to maximize the yield of this compound .
化学反应分析
Types of Reactions
D-asparagine amide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Major Products
Deamidation: Aspartic acid and isoaspartic acid.
Hydrolysis: Aspartic acid and ammonia.
科学研究应用
D-asparagine amide has several applications in scientific research:
作用机制
D-asparagine amide exerts its effects through its involvement in the metabolism of toxic ammonia in the body. The enzyme asparagine synthetase attaches ammonia to aspartic acid in an amidation reaction, producing this compound . This compound is also used as a structural component in many proteins, contributing to their stability and function .
相似化合物的比较
Similar Compounds
L-asparagine: Another form of asparagine that is involved in similar metabolic processes but differs in its stereochemistry.
Glutamine: An amino acid with a similar amide functional group but with a different side chain structure.
Uniqueness
D-asparagine amide is unique due to its specific stereochemistry, which affects its interaction with enzymes and other biomolecules. This stereochemistry can influence the compound’s metabolic pathways and its role in protein structure and function .
属性
IUPAC Name |
(2R)-2-aminobutanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c5-2(4(7)9)1-3(6)8/h2H,1,5H2,(H2,6,8)(H2,7,9)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLBDPPHINVUID-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)N)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Bromobenzo[c]isothiazol-3-amine](/img/structure/B8263543.png)
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8263555.png)

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B8263569.png)



![[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]boronic acid](/img/structure/B8263592.png)


